Eszopiclone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2)

8.85e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Eszopiclone is a prescription medication belonging to a class of drugs known as non-benzodiazepine hypnotics. Unlike benzodiazepines, eszopiclone works by selectively targeting specific subtypes of GABA (gamma-aminobutyric acid) receptors in the brain, promoting sleep initiation and maintenance []. Due to its targeted mechanism of action, eszopiclone is often studied for its efficacy and safety profile in treating insomnia.

Efficacy for Short-Term Insomnia

Clinical trials have consistently demonstrated the effectiveness of eszopiclone in improving sleep parameters in adults with short-term insomnia. Studies show that eszopiclone shortens sleep onset latency (the time it takes to fall asleep), increases total sleep time, and improves sleep quality compared to placebo [, ].

These findings are supported by a review published in the journal "Clinical Medicine: Therapeutics," which analyzed data from multiple clinical trials. The review concluded that eszopiclone is statistically and clinically effective for treating short-term insomnia across various sleep variables [].

Subpopulations with Insomnia

Research also explores the effectiveness of eszopiclone in specific populations experiencing insomnia. Studies suggest that eszopiclone may be beneficial for:

- Older Adults: Insomnia is prevalent among older adults. Research indicates that eszopiclone is well-tolerated and effective in improving sleep in this population [].

- Comorbid Conditions: Insomnia often co-occurs with other medical or psychiatric conditions. Studies have shown that eszopiclone can be helpful in managing insomnia associated with conditions like depression or chronic pain [].

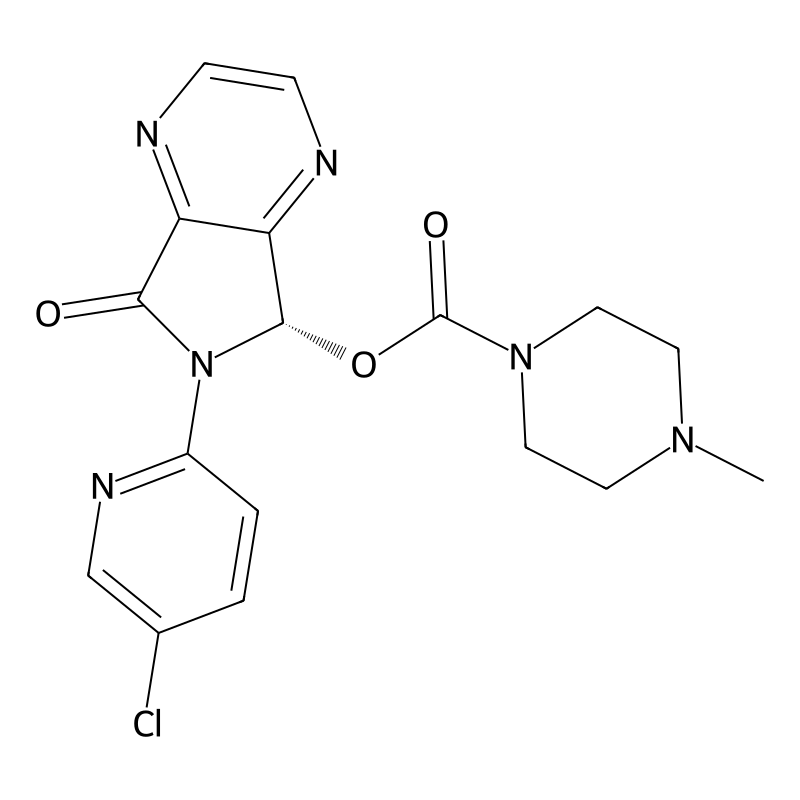

Eszopiclone is a nonbenzodiazepine sedative-hypnotic medication primarily used for the treatment of insomnia. It belongs to the cyclopyrrolone class and is recognized as the S-stereoisomer of zopiclone. Eszopiclone acts on the gamma-aminobutyric acid (GABA) receptors, specifically modulating GABA_A receptor complexes, which are crucial for inducing sleep . The chemical formula for eszopiclone is C₁₇H₁₇ClN₆O₃, with a molar mass of approximately 388.81 g/mol .

Eszopiclone undergoes metabolic transformations primarily in the liver through oxidation and demethylation processes facilitated by cytochrome P450 enzymes, notably CYP3A4 and CYP2E1 . The main metabolic products include (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone. The latter possesses lower potency at GABA receptors compared to eszopiclone, while the former is largely inactive .

The synthesis of eszopiclone involves several steps that typically include the formation of the pyrrolopyrazine backbone followed by chlorination and functional group modifications to achieve the final compound. While specific synthetic routes are proprietary and not extensively detailed in public literature, it generally involves chemical transformations that yield the desired stereoisomeric form of zopiclone .

Eszopiclone is primarily indicated for the treatment of insomnia, particularly for individuals who have difficulty falling asleep or maintaining sleep throughout the night. It is marketed under various brand names, including Lunesta, and is available in doses of 1 mg, 2 mg, and 3 mg . Its rapid onset of action makes it suitable for use immediately before bedtime.

Eszopiclone exhibits significant interactions with other central nervous system depressants, such as benzodiazepines, opioids, and alcohol, which can enhance sedation and impair cognitive function . Additionally, drugs that inhibit CYP3A4 may increase eszopiclone levels due to reduced metabolism. Notable interacting substances include ketoconazole and ritonavir .

Eszopiclone shares pharmacological properties with several other sedative-hypnotics but is unique in its chemical structure and mechanism of action. Below is a comparison with similar compounds:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zolpidem | Nonbenzodiazepine | GABA_A receptor agonist | Shorter half-life; less effective on GABA_B |

| Zaleplon | Nonbenzodiazepine | GABA_A receptor agonist | Very short half-life; rapid onset |

| Flurazepam | Benzodiazepine | GABA_A receptor agonist | Long half-life; potential for accumulation |

| Temazepam | Benzodiazepine | GABA_A receptor agonist | Intermediate half-life; used for sleep maintenance |

Eszopiclone's distinct structural attributes as a pyrrolopyrazine derivative differentiate it from other sedative-hypnotics like benzodiazepines and pyrazolopyrimidines. Its selectivity for certain GABA_A receptor subtypes contributes to its unique profile among hypnotics .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 1.54 (est)

0.8

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (83.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of insomnia

Livertox Summary

Drug Classes

Therapeutic Uses

Eszopiclone is indicated for the treatment of insomnia. /Included in US product label/

Eszopiclone is a nonbenzodiazepine hypnotic with a chemical structure unrelated to pyrazolopyrimidines, imidazopyridines, benzodiazepines, barbiturates,or other drugs with hypnotic properties.

Pharmacology

Eszopiclone is a nonbenzodiazepine, cyclopyrrolone and active stereoisomer of zopiclone with hypnotic and sedative activity and without significant anxiolytic activity. Although the exact mechanism of action remains to be fully elucidated, eszopiclone is able to bind to and activate the omega-1 subtype of the alpha subunit of the gamma-aminobutyric acid-benzodiazepine GABA receptor complex (GABA-A), a chloride ionophore complex in the central nervous system (CNS). This leads to the opening of chloride channels, causing hyperpolarization, inhibition of neuronal firing, and enhancement of the inhibitory effect of GABA. This eventually leads to a hypnotic effect and allows for an induction of sleep.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CF - Benzodiazepine related drugs

N05CF04 - Eszopiclone

Mechanism of Action

Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors.

The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Only about 10% of an eszopiclone dose is found excreted in the urine as the parent drug. As much as 75% of an orally administered dose of racemic zopiclone as is found to be excreted in the urine in the form of metabolites. Eszopiclone, the S-isomer of racemic zopiclone, would likely show the same excretion pattern.

The volume of distribution of eszopiclone is estimated at 89.9L

The mean clearance of eszopiclone in young, healthy volunteers was 184 mL/min in one pharmacokinetic study.

Eszopiclone is rapidly absorbed following oral administration. Peak plasma concentrations are achieved within approximately 1 hour after oral administration. Eszopiclone is weakly bound to plasma protein (52-59%). The large free fraction suggests that eszopiclone disposition should not be affected by drug-drug interactions caused by protein binding. The blood-to-plasma ratio for eszopiclone is less than one, indicating no selective uptake by red blood cells.

Onset of action may be reduced if taken with or immediately after a high-fat or heavy meal.

Up to 75% of an oral dose of racemic zopiclone is excreted in the urine, primarily as metabolites. A similar excretion profile would be expected for eszopiclone, the S-isomer of racemic zopiclone. Less than 10% of the orally administered eszopiclone dose is excreted in the urine as parent drug.

It is not known whether eszopiclone is distributed into milk; however, racemic zopiclone is distributed into milk. Use in nursing women is not recommended.

For more Absorption, Distribution and Excretion (Complete) data for ESZOPICLONE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Extensively metabolized by CYP3A4 and CYP2E1 via oxidation and demethylation. The two primary metabolites are (S)-zopiclone-N-oxide (inactive) and (S)-N-demethylzopiclone which binds to GABA receptors with lower potency then eszopiclone.

Eszopiclone has known human metabolites that include N-oxide-zopiclone and N-desmethyl-zopiclone.

Following oral administration, eszopiclone is extensively metabolized by oxidation and demethylation. Route of Elimination: Up to 75% of an oral dose of racemic zopiclone is excreted in the urine, primarily as metabolites. Half Life: 6 hours

Associated Chemicals

Wikipedia

Fucose

FDA Medication Guides

Eszopiclone

TABLET;ORAL

SUNOVION PHARMS INC

08/18/2019

Drug Warnings

Sedative and hypnotic agents are associated with numerous abnormal thought and behavioral processes (e.g., decreased inhibition, agitation, bizarre behavior, hallucinations, depersonalization, depression, suicidal ideation); many are similar to manifestations of alcohol intoxication or effects associated with other CNS depressants. Studies demonstrate short-term amnesic effects with eszopiclone. As with other sedative and hypnotic agents, emergence of new psychiatric abnormalities during eszopiclone therapy requires evaluation.

Studies using relatively high eszopiclone dosages (e.g., 2-4 times the recommended hypnotic dosage) in individuals with a history of benzodiazepine abuse suggest that the abuse potential of eszopiclone is similar to that of benzodiazepines (e.g., diazepam); caution is advised in patients with a history of drug or alcohol dependence or abuse.

Physical dependence results in the manifestation of withdrawal symptoms (e.g., anxiety) upon rapid dose decrease or abrupt discontinuance of many sedative and hypnotic drugs, including eszopiclone. Clinical trials of eszopiclone did not reveal evidence of a serious withdrawal syndrome; however, anxiety, abnormal dreams, nausea, and upset stomach were reported at an incidence of 2% or less after placebo substitution within 48 hours following the last dose of the drug.

For more Drug Warnings (Complete) data for ESZOPICLONE (16 total), please visit the HSDB record page.

Biological Half Life

Eszopiclone has an intermediate duration of action (i.e., possesses a half-life of approximately 5-7 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

CYP3A4 is a major metabolic pathway for elimination of eszopiclone. The AUC of eszopiclone was increased 2.2-fold by coadministration of ketoconazole, a potent inhibitor of CYP3A4, 400 mg daily for 5 days. C max and t 1/2 were increased 1.4-fold and 1.3-fold, respectively. Other strong inhibitors of CYP3A4 (eg, clarithromycin, nefazodone, troleandomycin, ritonavir, nelfinavir) would be expected to behave similarly.

Racemic zopiclone exposure was decreased 80% by concomitant use of rifampicin, a potent inducer of CYP3A4. A similar effect would be expected with eszopiclone.

/The authors/ studied the possible interaction between itraconazole, a potent inhibitor of CYP3A, and zopiclone, a short-acting hypnotic. A double-blind, randomized, two-phase crossover design was used. Ten healthy young subjects received daily either 200 mg itraconazole or placebo for 4 days. On day 4 they ingested a single 7.5-mg oral dose of zopiclone. Plasma concentrations of zopiclone and itraconazole were determined and pharmacodynamic responses were measured up to 17 hr. Itraconazole significantly increased the Cmax of zopiclone from 49 to 63 ng.mL-1. The t1/2 of zopiclone was prolonged from 5.0 to 7.0 hr. The AUC(0-inifinity) of zopiclone was increased from 415 to 719 ng.mL-1 hr by itraconazole. No statistically significant differences were observed in the pharmacodynamic responses between the groups. Itraconazole has a statistically significant pharmacokinetic interaction with zopiclone but this is only of limited clinical importance, at least in young adults.

For more Interactions (Complete) data for ESZOPICLONE (6 total), please visit the HSDB record page.

Dates

2: Dixon CL, Harrison NL, Lynch JW, Keramidas A. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. Br J Pharmacol. 2015 Jul;172(14):3522-36. doi: 10.1111/bph.13142. Epub 2015 May 11. PubMed PMID: 25817320; PubMed Central PMCID: PMC4507157.

3: Spierings EL, McAllister PJ, Bilchik TR. Efficacy of treatment of insomnia in migraineurs with eszopiclone (Lunesta®) and its effect on total sleep time, headache frequency, and daytime functioning: A randomized, double-blind, placebo-controlled, parallel-group, pilot study. Cranio. 2015 Apr;33(2):115-21. doi: 10.1179/0886963414Z.00000000084. Epub 2014 Oct 16. PubMed PMID: 25323219.

4: Tek C, Palmese LB, Krystal AD, Srihari VH, DeGeorge PC, Reutenauer EL, Guloksuz S. The impact of eszopiclone on sleep and cognition in patients with schizophrenia and insomnia: a double-blind, randomized, placebo-controlled trial. Schizophr Res. 2014 Dec;160(1-3):180-5. doi: 10.1016/j.schres.2014.10.002. Epub 2014 Oct 29. PubMed PMID: 25454802.

5: Sangal RB, Blumer JL, Lankford DA, Grinnell TA, Huang H. Eszopiclone for insomnia associated with attention-deficit/hyperactivity disorder. Pediatrics. 2014 Oct;134(4):e1095-103. doi: 10.1542/peds.2013-4221. PubMed PMID: 25266438.

6: Goforth HW, Preud'homme XA, Krystal AD. A randomized, double-blind, placebo-controlled trial of eszopiclone for the treatment of insomnia in patients with chronic low back pain. Sleep. 2014 Jun 1;37(6):1053-60. doi: 10.5665/sleep.3760. PubMed PMID: 24882900; PubMed Central PMCID: PMC4015379.

7: Filbey WA, Sanford DT, Baghdoyan HA, Koch LG, Britton SL, Lydic R. Eszopiclone and dexmedetomidine depress ventilation in obese rats with features of metabolic syndrome. Sleep. 2014 May 1;37(5):871-80. doi: 10.5665/sleep.3650. PubMed PMID: 24790265; PubMed Central PMCID: PMC3985114.

8: Shaikh K, Patil A, Gite S. Stability-indicating LC-UV method for the determination of eszopiclone and degradation impurities in tablet dosage form. J Chromatogr Sci. 2014 Apr;52(4):293-7. doi: 10.1093/chromsci/bmt027. Epub 2013 Apr 3. PubMed PMID: 23552846.

9: Stranks EK, Crowe SF. The acute cognitive effects of zopiclone, zolpidem, zaleplon, and eszopiclone: a systematic review and meta-analysis. J Clin Exp Neuropsychol. 2014;36(7):691-700. doi: 10.1080/13803395.2014.928268. Epub 2014 Jun 16. Review. PubMed PMID: 24931450.

10: Fox SV, Gotter AL, Tye SJ, Garson SL, Savitz AT, Uslaner JM, Brunner JI, Tannenbaum PL, McDonald TP, Hodgson R, Yao L, Bowlby MR, Kuduk SD, Coleman PJ, Hargreaves R, Winrow CJ, Renger JJ. Quantitative electroencephalography within sleep/wake states differentiates GABAA modulators eszopiclone and zolpidem from dual orexin receptor antagonists in rats. Neuropsychopharmacology. 2013 Nov;38(12):2401-8. doi: 10.1038/npp.2013.139. Epub 2013 May 31. PubMed PMID: 23722242; PubMed Central PMCID: PMC3799059.

11: Chang AY, Weirich E. Trial of Zolpidem, Eszopiclone, and Other GABA Agonists in a Patient with Progressive Supranuclear Palsy. Case Rep Med. 2014;2014:107064. doi: 10.1155/2014/107064. Epub 2014 Sep 16. PubMed PMID: 25371679; PubMed Central PMCID: PMC4209775.

12: Wamsley EJ, Shinn AK, Tucker MA, Ono KE, McKinley SK, Ely AV, Goff DC, Stickgold R, Manoach DS. The effects of eszopiclone on sleep spindles and memory consolidation in schizophrenia: a randomized placebo-controlled trial. Sleep. 2013 Sep 1;36(9):1369-76. doi: 10.5665/sleep.2968. PubMed PMID: 23997371; PubMed Central PMCID: PMC3738047.

13: Sharma N, Rao SS, Kumar ND, Reddy AM. A novel validated ultra-performance liquid chromatography Method for separation of eszopiclone impurities and its degradants in drug products. J AOAC Int. 2013 Sep-Oct;96(5):981-6. PubMed PMID: 24282935.

14: Greenblatt DJ, Zammit GK. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications. Expert Opin Drug Metab Toxicol. 2012 Dec;8(12):1609-18. doi: 10.1517/17425255.2012.741588. Epub 2012 Nov 6. PubMed PMID: 23126273.

15: Uchimura N, Kamijo A, Kuwahara H, Uchiyama M, Shimizu T, Chiba S, Inoue Y. A randomized placebo-controlled polysomnographic study of eszopiclone in Japanese patients with primary insomnia. Sleep Med. 2012 Dec;13(10):1247-53. doi: 10.1016/j.sleep.2012.08.015. Epub 2012 Oct 11. PubMed PMID: 23063301.

16: Selvaraj V, Skaf M, Sharma A, Farooq U, Frederick P. Eszopiclone-induced psychosis. Innov Clin Neurosci. 2012 Oct;9(10):11. PubMed PMID: 23198272; PubMed Central PMCID: PMC3508957.

17: Boyle J, Groeger JA, Paska W, Cooper JA, Rockett C, Jones S, Gandhi P, Scott J, Atzori G, Dijk DJ. A method to assess the dissipation of the [corrected] residual effects of [corrected] hypnotics: eszopiclone versus zopiclone. J Clin Psychopharmacol. 2012 Oct;32(5):704-9. doi: 10.1097/JCP.0b013e3182664eec. Erratum in: J Clin Psychopharmacol. 2013 Feb;33(1):73. PubMed PMID: 22926608.

18: Wu F, Zhao XL, Wei MJ, Wang SM, Zhou H, Guo SJ, Zhang P. Pharmacokinetics and safety of eszopiclone in healthy Chinese volunteers. Arzneimittelforschung. 2012 Dec;62(12):561-5. doi: 10.1055/s-0032-1327570. Epub 2012 Oct 4. PubMed PMID: 23038043.

19: Uchimura N, Kamijo A, Takase T. Effects of eszopiclone on safety, subjective measures of efficacy, and quality of life in elderly and nonelderly Japanese patients with chronic insomnia, both with and without comorbid psychiatric disorders: a 24-week, randomized, double-blind study. Ann Gen Psychiatry. 2012 Jun 25;11(1):15. doi: 10.1186/1744-859X-11-15. PubMed PMID: 22731653; PubMed Central PMCID: PMC3430596.

20: Krystal AD, Huang H, Zummo J, Grinnell T, Marshall RD. A WASO sub-group analysis of a 6-month study of eszopiclone 3 mg. Sleep Med. 2012 Jun;13(6):691-6. doi: 10.1016/j.sleep.2012.01.010. Epub 2012 Mar 31. PubMed PMID: 22465450.